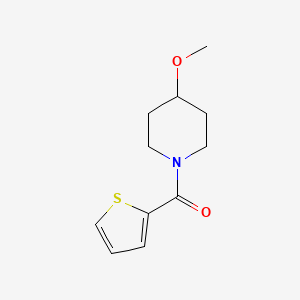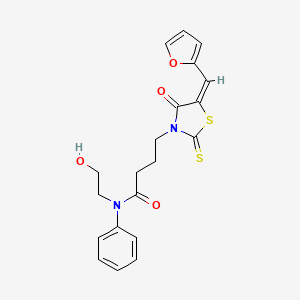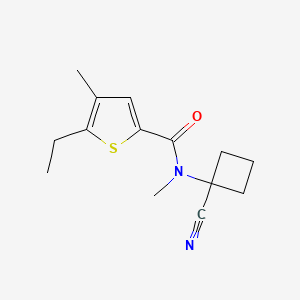
N-(1-Cyanocyclobutyl)-5-ethyl-N,4-dimethylthiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related thiophene-2-carboxamide derivatives is described in the papers. For instance, one study details the preparation of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide by reacting a thiazolidinone derivative with ammonia, followed by further reactions to yield various pyrimidinone derivatives with potential antibiotic activity . Another paper reports on the cyclization of active methylene isocyanides with carbamimidothioates to synthesize N,1-aryl-4-tosyl/ethylcarboxy-1H-imidazol-5-amines, showcasing the versatility of reactions involving thioureas and isocyanides . Additionally, ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate is used as a starting material for the synthesis of a range of heterocyclic compounds, including bisthiazole, bisthiolane, and oxadiazole derivatives . Lastly, a new reagent, 2-cyano-3-(dimethylamino)prop-2-ene thioamide, has been developed for the synthesis of functionalized ethyl nicotinates and nicotinonitriles .
Molecular Structure Analysis
While the specific molecular structure of "N-(1-Cyanocyclobutyl)-5-ethyl-N,4-dimethylthiophene-2-carboxamide" is not directly discussed in the provided papers, the structural motifs of thiophene-2-carboxamide derivatives are central to the research. These compounds typically feature a thiophene ring, which is a five-membered sulfur-containing heterocycle, substituted with various functional groups that can participate in further chemical transformations .
Chemical Reactions Analysis
The papers describe a variety of chemical reactions involving thiophene-2-carboxamide derivatives. These reactions include condensation, cyclization, and substitution reactions that lead to the formation of diverse heterocyclic structures with potential biological activity. For example, the condensation of aminothiophene-2-carboxamide with different reagents yields pyrimidinone derivatives , while cyclization reactions are used to create imidazol-5-amines and thiazepinothieno[2,3-b]thiophenes . The use of a novel reagent allows for the synthesis of ethyl nicotinates and nicotinonitriles through a vinyl substitution reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" are not explicitly detailed in the provided papers. However, the properties of thiophene derivatives are generally influenced by the nature of their substituents, which can affect their reactivity, solubility, and potential as pharmaceutical agents. The papers suggest that the synthesized compounds have been studied for their antibiotic and antibacterial properties, indicating that these derivatives may possess significant biological activity .
科学的研究の応用
Heterocyclic Synthesis with Thiophene-2-Carboxamide
Thiophene-2-carboxamide derivatives have been studied for their potential in heterocyclic synthesis, leading to new compounds with promising antibiotic and antibacterial properties. Ahmed (2007) explored the synthesis of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide and its subsequent reactions to yield pyrimidinone derivatives, which showed significant activity against both Gram-positive and Gram-negative bacteria. This research suggests a route for developing new antibacterial drugs using thiophene-2-carboxamide as a key intermediate (Ahmed, 2007).
Antitumor Activity of Carboxamide Derivatives
Research into carboxamide derivatives has yielded compounds with notable antitumor properties. Denny et al. (1987) investigated derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, finding that 5-substituted compounds exhibited in vivo antitumor activity, particularly against the Lewis lung solid tumor. This study highlights the importance of specific substituents in enhancing the antitumor efficacy of carboxamide derivatives (Denny, Atwell, Rewcastle, & Baguley, 1987).
Synthesis and Activity Against Multidrug Resistance
In the context of combating multidrug resistance, carboxamide derivatives, especially those based on acridone, have been synthesized and tested for their ability to reverse resistance in certain cell lines. Dodic et al. (1995) synthesized tricyclic carboxamides that showed potent activity against the CHRC/5 cell line, indicating a potential avenue for addressing multidrug resistance in cancer treatment (Dodic, Dumaitre, Daugan, & Pianetti, 1995).
Antioxidant and Anti-inflammatory Activities
A study by Madhavi and Sreeramya (2017) on ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates revealed their significant in vitro antioxidant and in vivo anti-inflammatory activities. Compounds with phenolic substitution exhibited greater antioxidant activity, and selected compounds showed anti-inflammatory activity comparable to the standard drug diclofenac, highlighting the therapeutic potential of these derivatives in treating oxidative stress and inflammation-related disorders (Madhavi & Sreeramya, 2017).
特性
IUPAC Name |
N-(1-cyanocyclobutyl)-5-ethyl-N,4-dimethylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-4-11-10(2)8-12(18-11)13(17)16(3)14(9-15)6-5-7-14/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBVKYVOBUYZKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)N(C)C2(CCC2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



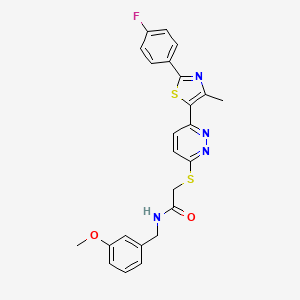
![4-Amino-3-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2527197.png)
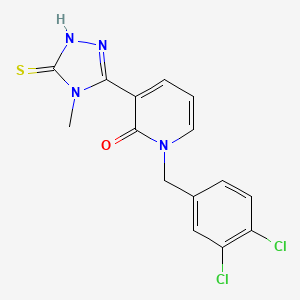


![2-{[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2527201.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2527203.png)
![4-(4-phenyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2527204.png)
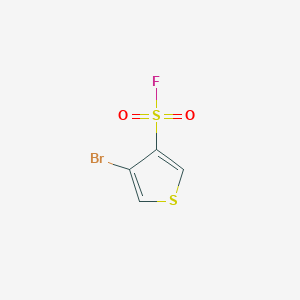
![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-N-[(3-ethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2527207.png)
